molecular formula C14H14ClN3O2S B2496648 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2192745-61-0

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2496648
CAS No.: 2192745-61-0
M. Wt: 323.8
InChI Key: OPVLPEZAFFYMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C14H14ClN3O2S and its molecular weight is 323.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Structural Analysis

In the realm of material science, the synthesis and characterization of related compounds have been explored for their thermal, optical, and structural properties. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies alongside theoretical calculations on a compound synthesized by the substitution reaction involving piperidin-4-yl and dichlorobenzenesulfonylchloride. The study revealed the compound's stability in a temperature range of 20-170°C and identified reactive sites on the molecular surface using molecular electrostatic potential map, emphasizing its potential material science applications Karthik et al., 2021.

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of thiadiazole derivatives have been a focal point of research, demonstrating the biomedical relevance of these compounds. Mallesha and Mohana (2014) synthesized new oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents Mallesha & Mohana, 2014. Additionally, Chen et al. (2010) explored the synthesis and antiviral activity of thiadiazole sulfonamides, finding that some derivatives possessed anti-tobacco mosaic virus activity, suggesting their use in developing antiviral agents Chen et al., 2010.

Molecular Docking and Drug Design

Research also extends into the realm of drug design, where molecular docking studies of thiadiazole derivatives reveal their potential as antibacterial agents. Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds, providing insights into their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLPEZAFFYMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.